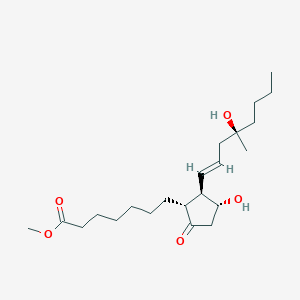
(11R,16R)-misoprostol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11R,16R)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8R,11R,12R,16R-configuration. It is a pharmacologically inactive diastereoisomeric component of misoprostol. It is an enantiomer of an (11S,16S)-misoprostol.
Wissenschaftliche Forschungsanwendungen
1. Electrolyte Transport in Rat Colonic Mucosa Misoprostol and its stereoisomers, including the (11R,16R)-isomer, have been studied for their effects on electrolyte transport in rat colonic mucosa. Specifically, (11R,16R)-misoprostol was investigated for its role in Cl- secretion, which contributes to its potential diarrheagenic action in vivo. This study suggests a stereospecific interaction of misoprostol isomers at PGE receptors, affecting epithelial Cl- secretion (Won-Kim, Kachur, & Gaginella, 1993).
2. Gastric Antisecretory Effects and Mucosal Protection Misoprostol, as a synthetic analog of prostaglandin E1, exhibits gastric antisecretory effects and mucosal protective actions. This research highlights its therapeutic potential in the prevention and treatment of peptic ulcer disease. The study emphasizes misoprostol's role in ulcer healing and its effectiveness against NSAID-induced gastropathy, which is significant for patients with chronic conditions like smoking or alcohol use (Collins, 1990).
3. Synthesis and Chemical Development The synthesis and chemical development of misoprostol, including its enantiomers like (11R,16R)-misoprostol, are crucial for its pharmacological properties. The relocation of the hydroxy group from C15 to C16 in its structure and the addition of a methyl group significantly reduced side effects while retaining antisecretory potency, leading to improved oral activity and duration of action. This research is pivotal in understanding the drug's stability and formulation (Collins, Pappo, & Dajani, 1985).
4. Pharmacokinetic Profiles and Uterine Effects Studies on misoprostol's pharmacokinetic profiles and its effects on the uterus have provided insights into its optimal use in various clinical applications, including medical abortion and labor induction. Understanding the drug's properties after different routes of administration is crucial for tailoring its use in obstetrics and gynecology (Tang, Gemzell‐Danielsson, & Ho, 2007).
5. Cervical Ripening and Hysteroscopy The application of misoprostol for cervical ripening in preparation for hysteroscopy is another area of research. Studies have shown that misoprostol can effectively reduce the force needed to dilate the cervix and the pain experienced during hysteroscopy, with only mild side effects. This indicates its potential utility in gynecological procedures (Waddell, Desindes, Takser, Beauchemin, & Bessette, 2008).
6. Termination of Early Pregnancy Misoprostol has been researched for its effectiveness in terminating early pregnancies. Studies have explored different dosages and administration routes, highlighting its potential as an alternative to surgical abortions in the first trimester. The focus on misoprostol's uterotonic properties underlines its significance in reproductive health research (Koopersmith & Mishell, 1996).
7. Role in Reducing Maternal Death Research on misoprostol's use in the community to reduce maternal death emphasizes its importance in sexual and reproductive health. Its uterotonic effects are crucial for managing postpartum hemorrhage, indicating its potential in improving maternal health, especially in resource-limited settings (Gülmezoglu, Mathai, Souza, D'arcangues, & Mbizvo, 2010).
8. Women's Health Review A comprehensive review of literature on misoprostol for various women's health indications provides a synthesis of available information. This review highlights the need for further research to optimize regimens and expand safe access to misoprostol for obstetric and gynecologic health indications (Blanchard, Clark, Winikoff, Gaines, Kabani, & Shannon, 2002).
9. Labor Induction with Misoprostol The use of misoprostol for labor induction has been a subject of numerous studies. These investigations have focused on finding the optimal dose, dosing regimen, and route of administration for effective labor induction, highlighting its broad applicability in obstetrics (Wing, 1999).
Eigenschaften
Produktname |
(11R,16R)-misoprostol |
|---|---|
Molekularformel |
C22H38O5 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m1/s1 |
InChI-Schlüssel |
OJLOPKGSLYJEMD-ULZKJYGBSA-N |
Isomerische SMILES |
CCCC[C@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |
Kanonische SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Pyrazine-2-carbonyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1241450.png)

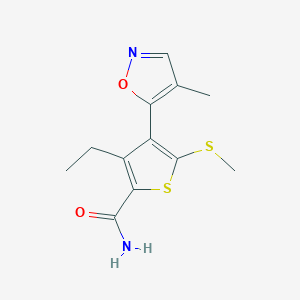
![3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]-N-[6-[3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide;diiodide](/img/structure/B1241453.png)
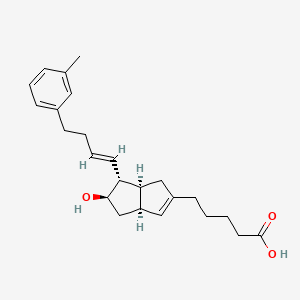

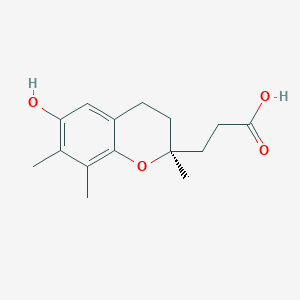
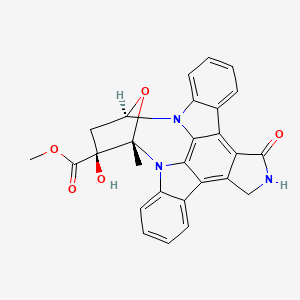

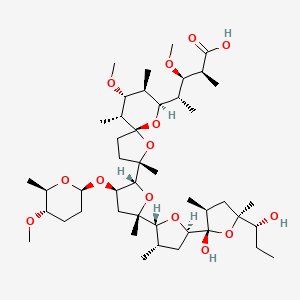
![6,11-Dihydro-N-hydroxy-N-methyl-11-oxodibenz[b,e]oxepin-2-propanamide](/img/structure/B1241464.png)


![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-2,4-dihydro-1H-quinoline-8-sulfonamide](/img/structure/B1241470.png)